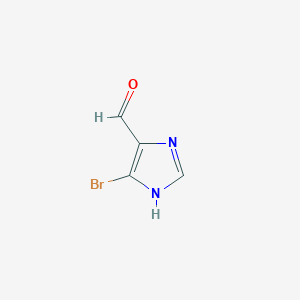

5-Bromo-1H-imidazole-4-carbaldehyde

Description

Direct Formylation Strategies for Imidazole (B134444) Derivatives

Direct formylation involves the introduction of a formyl group (-CHO) onto a pre-existing imidazole ring system. This is a common and effective method for synthesizing imidazole aldehydes.

The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich aromatic and heteroaromatic compounds. numberanalytics.comorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). numberanalytics.comwikipedia.org The resulting chloroiminium ion acts as the electrophile that attacks the imidazole ring. numberanalytics.comchemistrysteps.com For the synthesis of 5-Bromo-1H-imidazole-4-carbaldehyde, this method involves the direct formylation of 4-bromoimidazole. smolecule.com The reaction proceeds through an electrophilic aromatic substitution mechanism, where the Vilsmeier reagent reacts with the electron-rich imidazole ring, followed by hydrolysis to yield the aldehyde. organic-chemistry.orgwikipedia.org

Reaction Scheme:

4-Bromoimidazole + POCl3 + DMF → this compound + HCl smolecule.com

This method is advantageous due to the use of readily available and inexpensive reagents. isca.me

Organometallic reagents, such as Grignard reagents and alkyllithiums, provide an alternative route for the formylation of imidazoles. chemicalbook.comchadsprep.com These methods typically involve the initial formation of an organometallic-imidazole intermediate, which then reacts with a formylating agent.

To prepare 1H-imidazole-4-carbaldehyde, 4-bromo-1H-imidazole in dry THF at 0°C can be treated with a 2 M solution of isopropylmagnesium chloride (i-PrMgCl) in THF. chemicalbook.com This is followed by the addition of a 2.5 M solution of n-butyllithium (n-BuLi) in hexanes. chemicalbook.com The resulting organometallic intermediate is then quenched with dry N,N-dimethylformamide (DMF) to introduce the formyl group, yielding the final product after workup. chemicalbook.comchemicalbook.com This approach offers a high yield of 85%. chemicalbook.com

Interactive Data Table: Organometallic Formylation of Bromoimidazole

| Reagent 1 | Reagent 2 | Formylating Agent | Product | Yield |

| i-PrMgCl | n-BuLi | DMF | 1H-Imidazole-4-carbaldehyde | 85% chemicalbook.com |

Ring-Forming and Cyclization Approaches

An alternative to modifying a pre-existing imidazole ring is to construct the ring itself from acyclic precursors.

This approach involves the use of 5-bromolevulinic acid, which can be synthesized from biobased methyl levulinate through bromination. smolecule.comresearchgate.netrsc.org The subsequent cyclization of the 5-bromolevulinic acid derivative with a source of the remaining imidazole ring atoms, such as formamidine (B1211174), leads to the formation of the this compound. smolecule.com

Reaction Scheme:

5-Bromolevulinic acid + Formamidine → this compound smolecule.com

Multicomponent reactions (MCRs) offer an efficient pathway to synthesize highly substituted imidazoles in a one-pot synthesis. isca.mebohrium.com These reactions involve the condensation of three or more starting materials to form the imidazole core. tandfonline.com Various catalysts, such as p-toluenesulfonic acid (PTSA) and erbium triflate, have been employed to promote these condensations, often providing good yields under mild conditions. isca.meorganic-chemistry.org While specific examples for the direct synthesis of this compound via MCRs are not detailed in the provided results, the general methodology is a powerful tool for creating diverse imidazole derivatives. bohrium.comacs.org These reactions are atom-economical and reduce the need for isolating intermediates. bohrium.com

Bromination of Imidazole Carbaldehyde Precursors

This synthetic strategy involves the direct bromination of an existing imidazole carbaldehyde. The starting material, 1H-imidazole-4-carbaldehyde, can be prepared from various methods, including the oxidation of imidazole-4-methanol. chemicalbook.com The subsequent bromination would introduce a bromine atom onto the imidazole ring. The position of bromination would be directed by the existing substituents on the ring.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1H-imidazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2O/c5-4-3(1-8)6-2-7-4/h1-2H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSKUPAMDYXOQRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80700692 | |

| Record name | 5-Bromo-1H-imidazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80700692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50743-01-6 | |

| Record name | 5-Bromo-1H-imidazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80700692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 1h Imidazole 4 Carbaldehyde

Bromination of Imidazole (B134444) Carbaldehyde Precursors

Selective Bromination Techniques for Imidazole Scaffolds

Achieving selective bromination at the C-5 position of an imidazole-4-carbaldehyde requires careful control of reaction conditions. Traditional methods often result in a mixture of halogenated products. smolecule.com However, optimized protocols have been developed to enhance selectivity. For instance, selective preparation of 4-halogen-1H-imidazole derivatives can be achieved by reacting imidazole with halogen elementary substances under alkaline conditions at temperatures between 60 and 100 degrees Celsius. smolecule.com This process can be a two-step procedure involving initial halogenation to produce a crude mixture, followed by selective reduction to obtain the desired monohalogenated imidazole. smolecule.com Yields can be significantly high, reaching up to 90% with careful optimization of temperature and the stoichiometric ratios of the reactants. smolecule.com

Another approach involves the Vilsmeier-Haack reaction, where 4-bromoimidazole is formylated using phosphorus oxychloride and N,N-dimethylformamide (DMF) to yield 5-Bromo-1H-imidazole-4-carbaldehyde. smolecule.com Alternatively, formylation of 5-bromolevulinic acid followed by cyclization with formamidine (B1211174) presents another synthetic route. smolecule.com

Table 1: Optimized Halogenation Conditions for Imidazole Derivatives smolecule.com

| Temperature (°C) | Reaction Time (h) | Halogen Equivalents | Yield (%) | Product Distribution |

| 60-70 | 8-12 | 1.5 | 65-75 | Mixed halogenation |

| 80-90 | 5-8 | 2.0 | 85-90 | Predominantly 4,5-dibromo |

| 100-110 | 3-5 | 2.5 | 70-80 | Multiple substitution |

Oxidative Transformations to the Carbaldehyde Functionality

The introduction of the carbaldehyde group at the C-4 position is another crucial transformation. This is often accomplished through the oxidation of a precursor alcohol.

Oxidation of Corresponding Alcohol Precursors (e.g., Imidazole-4-methanol)

The synthesis of 1H-imidazole-4-carbaldehyde can be achieved through the oxidation of imidazole-4-methanol. chemicalbook.com This transformation is a common and effective method for introducing the aldehyde functionality. Various oxidizing agents can be employed for this purpose. For example, a Swern oxidation, which utilizes oxalyl chloride and DMSO at low temperatures, can effectively convert the alcohol to the desired aldehyde. mdpi.com

Advanced and Sustainable Synthetic Protocols

In recent years, there has been a significant push towards the development of more efficient, environmentally friendly, and sustainable methods for the synthesis of imidazole derivatives. These advanced protocols often offer advantages such as shorter reaction times, higher yields, and reduced waste generation.

Microwave-Assisted Synthetic Approaches for Imidazole Carbaldehydes

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. derpharmachemica.comrasayanjournal.co.in This technique has been successfully applied to the synthesis of various imidazole derivatives, including those containing a carbaldehyde group. nih.govnih.gov Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. nih.govniscpr.res.in For instance, the one-pot, multicomponent synthesis of novel imidazo[1,2-a]pyrimidine (B1208166) containing tri/tetrasubstituted imidazole derivatives has been achieved under microwave-assisted conditions with moderate to good yields (46%-80%). nih.gov This method utilizes ethyl alcohol as a green solvent, further enhancing its sustainability. nih.gov

Catalytic Methodologies (e.g., Metal-Free Catalysis, Nanocatalysis)

The use of catalysts can greatly enhance the efficiency and selectivity of imidazole synthesis. Both metal-free and nanocatalyst-based approaches have shown significant promise.

Metal-Free Catalysis: Metal-free synthetic routes offer the advantage of avoiding potentially toxic and expensive metal catalysts. rsc.orgacs.orgrsc.org Acid-promoted multicomponent reactions have been developed for the construction of tri- and tetrasubstituted imidazole derivatives in good to excellent yields. acs.org These reactions proceed smoothly with a range of functionalities. acs.org Another metal-free approach involves the one-pot synthesis of tetrasubstituted imidazoles from the reaction of arylmethylamines and 1,2-dicarbonyls or benzoin, using a catalytic amount of acetic acid under aerobic conditions. rsc.orgrsc.org

Nanocatalysis: Nanocatalysts offer high surface area-to-volume ratios and unique electronic properties, leading to enhanced catalytic activity. nih.govsci-hub.senih.gov Zinc oxide nanoparticles (ZnO-NPs) have been used to catalyze the four-component reaction of trichloroacetonitrile, amides, alkyl bromides, and amino acids to produce imidazole derivatives in excellent yields. nih.gov Magnetic nanoparticles, such as Fe3O4, have also been employed as recoverable catalysts in the synthesis of 2,4,5-trisubstituted imidazoles under ultrasound irradiation. sci-hub.se The reusability of these nanocatalysts for multiple reaction cycles without significant loss of activity is a key advantage. nih.govtandfonline.com

Continuous Flow Reactor Applications in Synthesis

Continuous flow chemistry has emerged as a powerful technology for process intensification and the sustainable production of chemicals. acs.orgscispace.com This methodology allows for precise control over reaction parameters, leading to improved safety, efficiency, and scalability. youtube.com The synthesis of 1H-4-substituted imidazoles has been successfully demonstrated in a high-temperature/high-pressure continuous flow system. acs.org This approach significantly reduces reaction times to a matter of minutes and allows for straightforward product isolation. acs.org The use of flow reactors can also enable the safe handling of hazardous reagents and intermediates.

Reactivity and Derivatization Pathways of 5 Bromo 1h Imidazole 4 Carbaldehyde

Chemical Transformations Involving the Carbaldehyde Moiety

The carbaldehyde group is a key reactive site in 5-bromo-1H-imidazole-4-carbaldehyde, participating in numerous transformations that lead to a wide array of derivatives.

Condensation Reactions for Scaffold Diversification

Condensation reactions involving the aldehyde functionality are pivotal for extending the molecular framework and introducing new functionalities.

The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases (imines). smolecule.com These reactions are fundamental in medicinal chemistry for the synthesis of various pharmaceutical intermediates. The resulting imine derivatives can serve as precursors for the construction of more complex heterocyclic systems or can be evaluated for their own biological activities.

Table 1: Examples of Schiff Base Formation Reactions

| Amine Reactant | Resulting Schiff Base (General Structure) | Significance/Application |

| Primary Alkylamines | N-alkyl-1-(5-bromo-1H-imidazol-4-yl)methanimine | Building blocks for substituted imidazoles |

| Anilines | N-aryl-1-(5-bromo-1H-imidazol-4-yl)methanimine | Intermediates for pharmacologically active compounds |

| Hydrazines | This compound hydrazone | Precursors for hydrazide and other derivatives |

This table is illustrative and represents the general reaction pathway. Specific reaction conditions and yields may vary.

This compound can participate in Knoevenagel and similar aldol-type condensation reactions with compounds containing active methylene (B1212753) groups. These reactions are essential for creating new carbon-carbon bonds and introducing diverse substituents. For instance, reaction with malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a base would yield α,β-unsaturated products, which are versatile intermediates for further synthetic manipulations.

Nucleophilic Addition Reactions to the Carbonyl Group

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by various nucleophiles. smolecule.com This reactivity allows for the introduction of a wide range of functional groups. Organometallic reagents like Grignard reagents (R-MgBr) or organolithium compounds (R-Li) can add to the carbonyl group to form secondary alcohols. These alcohols can then be further functionalized.

Reductive and Oxidative Conversions of the Aldehyde Functionality

The aldehyde group in this compound can be readily reduced to a primary alcohol or oxidized to a carboxylic acid.

Reduction: The use of reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the aldehyde into the corresponding hydroxymethyl derivative, (5-bromo-1H-imidazol-4-yl)methanol. This alcohol can then be used in esterification or etherification reactions.

Oxidation: Oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid can oxidize the aldehyde to 5-bromo-1H-imidazole-4-carboxylic acid. This carboxylic acid is a key intermediate for the synthesis of amides, esters, and other acid derivatives. nih.gov

Cyclization Reactions to Form Fused Heterocyclic Systems

The bifunctional nature of this compound, possessing both an aldehyde and a reactive imidazole (B134444) ring, makes it a valuable precursor for the synthesis of fused heterocyclic systems. For instance, the aldehyde can react with a neighboring nucleophilic center, either on a substituent introduced at the N1 position of the imidazole or with a reagent that reacts with both the aldehyde and the imidazole ring, to form bicyclic structures. psu.edu These fused systems are of significant interest in medicinal chemistry due to their rigid frameworks and potential for diverse biological activities. One example is the potential for intramolecular cyclization with a suitably functionalized N-substituent to form imidazo[1,2-a]pyrimidine (B1208166) or related fused systems. organic-chemistry.org

Reactions Exploiting the Bromine Atom

The bromine atom at the 5-position of the imidazole ring is a key handle for introducing molecular diversity through various substitution and coupling reactions.

Nucleophilic Substitution Reactions for Functional Group Introduction

The bromine atom on the imidazole ring can be displaced by a variety of nucleophiles, allowing for the introduction of new functional groups. For instance, N-protected 5-bromo-4-nitroimidazoles have been shown to react with nucleophiles, resulting in the displacement of the 5-bromo substituent. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom of this compound serves as an excellent electrophilic partner in these transformations. researchgate.net

Suzuki-Miyaura Coupling: This reaction pairs the haloimidazole with an organoboron compound, typically a boronic acid or ester, to form a new carbon-carbon bond. yonedalabs.comlibretexts.org The reaction is catalyzed by a palladium complex and requires a base. yonedalabs.comlibretexts.org It is a versatile method for synthesizing biaryl compounds and has been successfully applied to various imidazole derivatives. derpharmachemica.comorganic-chemistry.org For example, the Suzuki-Miyaura coupling of 5-bromo-1,2-dimethyl-1H-imidazole with various aryl boronic acids, catalyzed by palladium acetate (B1210297) under ultrasound irradiation, has been shown to produce 1,2-dimethyl-5-aryl-1H-imidazole derivatives in high yields. derpharmachemica.com However, challenges can arise with unprotected nitrogen-rich heterocycles like imidazoles, which can sometimes inhibit the palladium catalyst. nih.gov Despite these challenges, successful couplings of bromoimidazoles have been achieved. nih.gov

Interactive Table: Examples of Suzuki-Miyaura Coupling Reactions with Bromoimidazoles

| Bromoimidazole Derivative | Coupling Partner (Boronic Acid) | Catalyst | Product | Yield (%) | Reference |

| 5-bromo-1,2-dimethyl-1H-imidazole | Phenyl boronic acid | Pd(OAc)2 | 1,2-dimethyl-5-phenyl-1H-imidazole | 93 | derpharmachemica.com |

| 5-bromo-1,2-dimethyl-1H-imidazole | 4-Methoxyphenyl boronic acid | Pd(OAc)2 | 1,2-dimethyl-5-(4-methoxyphenyl)-1H-imidazole | 92 | derpharmachemica.com |

| 5-bromo-1,2-dimethyl-1H-imidazole | 4-Nitrophenyl boronic acid | Pd(OAc)2 | 1,2-dimethyl-5-(4-nitrophenyl)-1H-imidazole | 88 | derpharmachemica.com |

| 4-bromo-1H-imidazole | Phenylboronic acid | Not specified | 4-phenyl-1H-imidazole | 31 | nih.gov |

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base. wikipedia.orgorganic-chemistry.org This method is highly effective for forming carbon-carbon bonds between sp2 and sp carbon atoms, leading to the synthesis of substituted alkynes. researchgate.netwikipedia.org The Sonogashira coupling has been successfully applied to iodo-N-methylimidazoles, although reactions with 2-bromothiazoles have shown poor yields. researchgate.net Copper-free variations of the Sonogashira reaction have also been developed to prevent the undesired formation of alkyne dimers (Glaser coupling). wikipedia.orglibretexts.org

Heck Reaction: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.orgwikipedia.org This reaction is a powerful tool for the synthesis of substituted alkenes and has been widely used in the synthesis of complex organic molecules, including heterocyclic compounds. clockss.orglibretexts.org The intramolecular Heck reaction, where the reacting partners are within the same molecule, is particularly useful for constructing cyclic structures. wikipedia.org

Functionalization at the Imidazole Nitrogen Atoms

The nitrogen atoms of the imidazole ring are nucleophilic and can be readily functionalized through alkylation and arylation reactions.

N-Alkylation and N-Arylation Strategies

N-Alkylation: The acidic N-H hydrogen in the imidazole ring can be deprotonated with a strong base, followed by reaction with an alkyl halide in an SN2-type reaction to introduce an alkyl group at the N-1 position. dergipark.org.tr This strategy has been used in the synthesis of various N-alkylated imidazole derivatives. dergipark.org.tr

N-Arylation: The N-arylation of imidazoles can be achieved using copper-catalyzed or palladium-catalyzed cross-coupling reactions with aryl halides or arylboronic acids. organic-chemistry.orgnih.gov These methods allow for the introduction of a wide range of aryl groups onto the imidazole nitrogen. organic-chemistry.org For instance, copper(I) bromide has been shown to be an effective catalyst for the N-arylation of azoles with aromatic bromides and iodides under mild conditions. organic-chemistry.org

Formation of Imidazolium (B1220033) Derivatives and Ionic Liquids

Alkylation of both nitrogen atoms of the imidazole ring leads to the formation of imidazolium salts. dergipark.org.tr These salts, particularly those that are liquid at or near room temperature, are known as ionic liquids. ku.edugoogle.com Imidazolium-based ionic liquids have gained significant attention as environmentally friendly solvents and catalysts in various chemical processes. ku.edu The synthesis of these ionic liquids often involves the quaternization of a substituted imidazole with an alkyl halide. ku.edu For example, methylation of both nitrogen atoms of 4-methyl-1H-imidazole-5-carbaldehyde yields 5-carbaldehyde-1,3,4-trimethyl-3-imidazolium salt. dergipark.org.tr

Broader Functionalization of the Imidazole Ring System

The imidazole ring is a versatile scaffold that can be further functionalized to create a diverse range of derivatives. mdpi.comresearchgate.net The synthesis of substituted imidazoles is a significant area of research due to their prevalence in biologically active molecules. mdpi.comnih.gov Multicomponent reactions are often employed to construct highly substituted imidazole rings in a single step. researchgate.net Additionally, direct C-H arylation has emerged as a powerful strategy for the regioselective functionalization of the imidazole core, allowing for the sequential introduction of aryl groups at the C-2 and C-5 positions. nih.gov

Introduction of Additional Halogen Atoms

The introduction of a second halogen atom onto the this compound framework presents a synthetic challenge due to the deactivated nature of the imidazole ring. The existing electron-withdrawing groups at positions 4 and 5 diminish the ring's susceptibility to further electrophilic substitution.

Direct halogenation of imidazole itself is known to be difficult to control, often resulting in polyhalogenated products such as 2,4,5-tribromoimidazole. smolecule.com Achieving selective halogenation requires carefully optimized conditions. For instance, the synthesis of 4-halo-1H-imidazoles has been accomplished by reacting imidazole with elemental halogens in an alkaline medium at elevated temperatures, followed by a reduction step to remove excess halogens. smolecule.com

While specific studies on the di-halogenation of this compound are not extensively documented, established principles of heterocyclic chemistry suggest that the most likely position for a second electrophilic attack would be the C2 position of the imidazole ring. A variety of halogenating agents could potentially be employed for this purpose, as detailed in the table below. The choice of reagent and reaction conditions would be critical to favor the desired di-halogenated product and minimize side reactions.

Table 1: Potential Halogenating Agents for the Imidazole Ring

| Halogenating Agent | Halogen Introduced |

| N-Bromosuccinimide (NBS) | Bromine |

| N-Chlorosuccinimide (NCS) | Chlorine |

| N-Iodosuccinimide (NIS) | Iodine |

Synthesis of Carboxylic Acid Derivatives

The oxidation of the aldehyde group in this compound to a carboxylic acid represents a key derivatization pathway, yielding 5-Bromo-1H-imidazole-4-carboxylic acid. researchgate.net This transformation is of significant interest as carboxylic acids are versatile precursors in the synthesis of esters, amides, and other functional groups commonly found in pharmacologically active compounds.

The selection of an appropriate oxidizing agent is crucial to ensure the selective conversion of the aldehyde without affecting the bromo-substituted imidazole ring. Several methods for the oxidation of aldehydes to carboxylic acids have been reported in the literature and could be applicable to this substrate.

Mild oxidizing agents are generally preferred to avoid degradation of the heterocyclic core. For example, hydrogen peroxide has been successfully used to oxidize imidazole-2-carboxaldehyde to its corresponding carboxylic acid in high yield under aqueous conditions. chemicalbook.com Other reagents, such as Oxone, also offer efficient and mild conditions for this type of transformation. nih.gov While stronger oxidants like potassium dichromate can be used, they often require acidic conditions and careful temperature control to prevent unwanted side reactions. google.com

Table 2: Potential Reagents for the Oxidation of this compound

| Oxidizing Agent | Resulting Functional Group |

| Hydrogen Peroxide (H₂O₂) | Carboxylic Acid |

| Oxone (Potassium peroxymonosulfate) | Carboxylic Acid |

| Potassium Dichromate (K₂Cr₂O₇) | Carboxylic Acid |

The resulting 5-Bromo-1H-imidazole-4-carboxylic acid is a valuable building block for creating diverse molecular architectures through further chemical modifications.

Applications in Medicinal Chemistry and Pharmaceutical Research

Design and Synthesis of Biologically Active Imidazole (B134444) Derivatives

The versatility of the 5-Bromo-1H-imidazole-4-carbaldehyde scaffold allows for its use in the synthesis of a multitude of imidazole derivatives with potential therapeutic applications. The imidazole ring system is a key component in many existing drugs and is known for its ability to interact with various enzymes and receptors within biological systems.

The unique structure of this compound, featuring both an imidazole ring and a reactive aldehyde group, makes it a valuable precursor for developing novel drugs. smolecule.com The imidazole moiety can engage in hydrogen bonding and other interactions with biological macromolecules, while the aldehyde allows for the synthesis of diverse derivatives through reactions like condensation with amines to form Schiff bases. smolecule.com These characteristics enable the exploration of its potential to target specific enzymes or receptors involved in various disease pathways. smolecule.com Research is ongoing to understand its precise interactions with proteins and nucleic acids, which could lead to the design of complex drug structures. smolecule.com

Farnesyltransferase Inhibitors: Derivatives of imidazole have been investigated as inhibitors of protein farnesyltransferase (FTase), an enzyme considered a target for anticancer therapies. proquest.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been effectively used to synthesize imidazole-containing FTase inhibitors. rsc.orgresearchgate.net This method allows for the introduction of functionalized alkyl chains at various positions on the imidazole ring. rsc.orgresearchgate.net The design of these inhibitors often involves creating structures that can act as bisubstrate inhibitors, mimicking the natural substrates of the FTase enzyme. researchgate.net

PI3K Inhibitors: The PI3K/AKT/mTOR signaling pathway is frequently overactive in cancer cells, making it a key target for anticancer drug development. nih.gov Imidazole-based compounds have been synthesized and evaluated as inhibitors of this pathway. For instance, imidazo[4,5-c]quinoline derivatives have been explored for their potential as PI3K/mTOR inhibitors. engineering.org.cn The development of these inhibitors often involves creating molecules that can fit into the ATP-binding site of the PI3K enzyme.

The imidazole scaffold is a key feature in several clinically approved anticancer drugs and is a focal point in the development of new antitumor agents. nih.govnih.gov Derivatives of this compound are being explored for their potential to inhibit cancer cell growth and induce cell death.

Numerous studies have demonstrated the antiproliferative effects of imidazole derivatives against a range of human cancer cell lines. For example, certain 2,4,5-triphenyl-1H-imidazole derivatives have shown significant growth inhibitory effects against non-small cell lung carcinoma (A549) cells. imedpub.com One particular derivative, 2-iodo-6-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl) phenol, was found to be highly potent, inhibiting the growth of 90.33% of the cancer cell population with an IC50 value of 15 μM. imedpub.com Similarly, N,N'-disubstituted imidazole-4,5-dicarboxamides have demonstrated inhibitory activity against HL-60 cells, with most compounds showing IC50 values in the range of 2.5-25 microM. nih.gov The antiproliferative effects of imidazole derivatives have also been observed in myeloid leukemia cell lines, where they were found to interfere with cell proliferation. nih.gov

Table 1: Antiproliferative Activity of Selected Imidazole Derivatives

| Compound | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| 2-iodo-6-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl) phenol | A549 (Non-small cell lung carcinoma) | IC50: 15 μM; 90.33% growth inhibition | imedpub.com |

| N,N'-disubstituted imidazole-4,5-dicarboxamides | HL-60 (Promyelocytic leukemia) | IC50: 2.5-25 μM | nih.gov |

| Imidazole derivative L-7 | NB4 (Acute promyelocytic leukemia) & K562 (Chronic myelogenous leukemia) | Significant reduction in proliferation | nih.gov |

Imidazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells through various mechanisms. rsc.org One common pathway involves the modulation of the Bcl-2 family of proteins. nih.gov For instance, some imidazole derivatives have been found to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction and the activation of caspases, ultimately resulting in apoptosis. nih.gov

Another mechanism involves the inhibition of signaling pathways crucial for cancer cell survival, such as the Wnt/β-catenin pathway. nih.gov Downregulation of target genes of this pathway has been linked to the anti-proliferative and apoptotic effects of certain imidazole derivatives in leukemia cells. nih.gov Furthermore, some imidazole compounds can induce apoptosis by upregulating the transcription factor Foxo3a, which in turn increases the expression of the pro-apoptotic protein Bim. spandidos-publications.com

Table 2: Mechanistic Insights into Apoptosis Induction by Imidazole Derivatives

| Imidazole Derivative | Cell Line | Mechanism of Action | Reference |

|---|---|---|---|

| Compound 4f | HeLa | Increased Bax/Bcl-2 ratio, leading to mitochondrial-mediated apoptosis. | nih.gov |

| Imidazole derivative L-7 | NB4 & K562 | Downregulation of Wnt/β-catenin target genes. | nih.gov |

Antimicrobial Agents

The imidazole core is a constituent of many compounds with antimicrobial properties. nih.gov Novel imidazole derivatives synthesized from precursors like this compound are being evaluated for their efficacy against various pathogenic microbes. nih.gov

The antimicrobial activity of these derivatives is attributed to the five-membered heterocycle structure with two double bonds. nih.gov For example, newly synthesized imidazole derivatives have demonstrated the ability to inhibit the growth of both Gram-positive and Gram-negative bacterial strains. nih.gov In some cases, the addition of other chemical moieties, such as 2-Hydroxy-1-naphthaldehyde, to the imidazole structure has been shown to enhance its antibacterial activity. nih.gov Furthermore, 5-aminoimidazole-4-carboxamidrazones have shown fair to moderate activity against Staphylococcus aureus and Escherichia coli, and notable activity against various Candida species. nih.gov

Antibacterial Activity of Imidazole-Based Compounds

The imidazole nucleus is a key structural feature in many compounds exhibiting broad-spectrum antibacterial activity against various pathogens like Escherichia coli, Bacillus subtilis, and Staphylococcus aureus. nih.gov Imidazole derivatives can exert their antibacterial effects through multiple mechanisms, including the inhibition of essential enzymes like β-lactamases, DNA gyrase, and glutamate (B1630785) racemase. nih.gov

The development of novel antibacterial agents is a critical area of research due to the rise of antibiotic resistance. Imidazole-containing compounds are actively being investigated for this purpose. mdpi.com For instance, a series of 2-(benzylthio)-4,5-diphenyl-1H-imidazoles were synthesized and evaluated for their antibacterial properties. scirp.org Among these, compound 6d demonstrated notable activity against Staphylococcus aureus. scirp.org

Interactive Table: Antibacterial Activity of Selected Imidazole Derivatives

| Compound | Target Bacteria | Activity | Reference |

|---|---|---|---|

| 6d (a 2-(benzylthio)-4,5-diphenyl-1H-imidazole derivative) | Staphylococcus aureus | Potent | scirp.org |

| Imidazole-thiosemicarbazide derivatives (ITDs) | Mycobacterium tuberculosis | Strong inhibition | nih.gov |

| Imidazole 2-aldoxime derivatives | Gram-positive and Gram-negative bacteria | Potent and broad spectrum | mdpi.com |

Antifungal Properties of Imidazole Derivatives

Imidazole-based compounds are a cornerstone of antifungal therapy, with many marketed drugs like ketoconazole (B1673606) and miconazole (B906) containing this heterocyclic ring. nih.govmdpi.comdrugbank.com These agents typically function by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane, which leads to increased membrane fluidity and ultimately prevents fungal growth. mdpi.com

Research continues to explore new imidazole derivatives for improved and broad-spectrum antifungal activity. nih.gov For example, a series of 4(5)-arylimidazoles and their N-alkyl derivatives have been synthesized and shown to possess good in vitro antifungal action, particularly against Trichophyton species. oup.com The substitution pattern on the imidazole ring significantly influences the antifungal potency. oup.com

Antitubercular Activity against Mycobacterium tuberculosis

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new therapeutic agents. nih.gov Imidazole-containing compounds have shown significant promise as antitubercular agents. nih.gov A notable example is delamanid, a 4-nitroimidazole (B12731) derivative, which has been approved for the treatment of multidrug-resistant tuberculosis. nih.gov

The imidazole scaffold is a key component in the design of new antitubercular drugs. Researchers have synthesized numerous imidazole derivatives and screened them for activity against M. tuberculosis. nih.govcapes.gov.br For instance, certain trisubstituted imidazoles have been identified as inhibitors of M. tuberculosis glutamine synthetase, a crucial enzyme for the bacterium's survival. acs.org One such compound, 11a , exhibited a promising minimum inhibitory concentration (MIC) of 2 μg/mL against the H37Rv strain of M. tuberculosis. acs.org

Antiviral Compounds

The imidazole core is present in a variety of compounds that exhibit antiviral activity against a range of viruses, including influenza, HIV, and dengue virus. nih.govsemanticscholar.org These derivatives can interfere with different stages of the viral life cycle. researchgate.net The unique electronic and structural properties of the imidazole ring enable it to interact with viral proteins and enzymes. nih.gov

For example, a series of imidazole 4,5-dicarboxamide derivatives have been synthesized and evaluated for their ability to inhibit the dengue virus. semanticscholar.org In another study, certain 5-substituted imidazole nucleosides, structurally related to ribavirin, were prepared and tested as antiviral agents. nih.gov One of these compounds, a ribofuranosyl derivative, showed significant activity against type 1 herpes simplex virus. nih.gov

Anti-inflammatory and Analgesic Research

Imidazole derivatives have been extensively investigated for their potential as anti-inflammatory and analgesic agents. nih.gov The anti-inflammatory drug flumizole, for instance, contains an imidazole moiety. nih.gov Many non-steroidal anti-inflammatory drugs (NSAIDs) feature heterocyclic rings, and researchers have explored incorporating the imidazole ring to develop new, potentially safer NSAIDs. nih.gov

A study focusing on 2-substituted-4,5-diphenyl-1H-imidazoles revealed that compounds with specific substitutions on the phenyl ring exhibited higher anti-inflammatory and antinociceptive (pain-relieving) activities. nih.gov In another research effort, a series of novel imidazole analogues were synthesized, with some compounds showing significant analgesic and anti-inflammatory effects in preclinical models. nih.gov For instance, compound 2g (1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole) displayed notable analgesic activity. nih.gov

Precursors for Angiotensin II Receptor Antagonists (e.g., Losartan)

This compound is a crucial intermediate in the synthesis of a class of antihypertensive drugs known as angiotensin II receptor antagonists, or "sartans." nih.govcapes.gov.bracs.org Losartan (B1675146), a prominent member of this class, contains an imidazole ring in its chemical structure. The synthesis of losartan and related compounds often involves the use of a substituted imidazole carbaldehyde. nih.govcapes.gov.bracs.org

Specifically, 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde is a key intermediate in the synthesis of losartan. nih.govacs.org While not identical, this compound shares a similar structural motif and can be a precursor to such key intermediates. The development of efficient synthetic routes to these imidazole aldehydes is an important area of research in pharmaceutical chemistry. nih.govacs.org

C17,20-Lyase Inhibitors for Androgen-Dependent Cancers

Antimalarial Drug Development

The quest for new and effective antimalarial drugs is a global health priority, particularly with the rise of drug-resistant strains of the Plasmodium parasite. nih.gov Imidazole-based compounds have shown promise in this area. While direct studies on the antimalarial activity of this compound are not extensively documented in the available literature, the broader class of imidazole derivatives has been investigated for antiplasmodial properties. nih.gov The imidazole scaffold is a key feature in compounds that interfere with essential parasite processes, such as hemozoin formation, a critical pathway for the parasite's survival within red blood cells. nih.gov The development of derivatives from scaffolds like this compound could lead to novel compounds that inhibit parasite growth. For instance, the modification of related compounds has yielded derivatives with significant in vitro antiplasmodial activity. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship Studies

Understanding the relationship between a molecule's structure and its biological activity is fundamental to drug design. For this compound, SAR studies are crucial for optimizing its therapeutic potential.

Elucidating the Influence of Substitution Patterns on Biological Efficacy

The biological efficacy of imidazole derivatives can be significantly altered by modifying the substitution patterns on the imidazole ring. nih.gov The bromine atom at the 5-position and the carbaldehyde group at the 4-position of the core compound are key handles for synthetic modification. smolecule.com Research on related imidazole derivatives has demonstrated that the nature and position of substituents play a critical role in their biological activity. For example, in a series of 1H-imidazo[4,5-c]quinolines, substitutions at different positions led to varying levels of interferon induction, a key aspect of their antiviral activity. nih.gov Similarly, for other imidazole-based compounds, the addition of different functional groups has been shown to enhance or diminish their antimicrobial or anticancer properties. nih.govnih.gov The electron-withdrawing or donating properties of the substituents, as well as their steric bulk, can influence how the molecule interacts with its biological target. acs.org

| Derivative Type | Substitution Effect on Biological Activity | Reference |

| Thiosemicarbazide Derivatives | Varied activity against Gram-positive bacteria. | nih.gov |

| Hydrazone Derivatives | No significant antibacterial activity observed. | nih.gov |

| 1H-Imidazo[4,5-c]quinolines | Substitution patterns influence interferon production. | nih.gov |

| Imidazole-based Supermolecules | Functionalization at the N1 atom can enhance anticancer activity. | nih.gov |

Interaction Studies with Biological Macromolecules

The therapeutic effect of a drug is often mediated by its interaction with specific biological macromolecules, such as enzymes, receptors, proteins, and nucleic acids.

Analysis of Binding to Specific Enzymes and Receptors

The imidazole ring is a common feature in molecules that bind to a wide range of enzymes and receptors. nih.gov The nitrogen atoms in the imidazole ring can act as hydrogen bond donors or acceptors, facilitating binding to the active sites of enzymes or the ligand-binding domains of receptors. nih.gov Derivatives of this compound are being explored for their potential to target specific enzymes. For instance, imidazole-based compounds have been designed as inhibitors for enzymes like the SARS-CoV-2 main protease. rsc.org The aldehyde group of the parent compound can also form covalent bonds with nucleophilic residues in enzyme active sites, leading to irreversible inhibition.

Investigation of Interactions with Proteins and Nucleic Acids

The imidazole moiety can engage in various noncovalent interactions with proteins and nucleic acids, including hydrogen bonding, π-π stacking, and hydrophobic interactions. nih.gov These interactions are crucial for the biological activity of many imidazole-containing drugs. nih.gov Research into the interaction of this compound with biological macromolecules is an active area of investigation. smolecule.com Its potential to serve as a substrate for enzyme-catalyzed reactions suggests it could be used to form more complex structures for drug design. smolecule.com The ability of the imidazole ring to interact with metal ions is also a key feature, as seen in metalloenzymes and some anticancer agents that target DNA. nih.gov

| Macromolecule | Type of Interaction | Significance | Reference |

| Enzymes | Hydrogen bonding, covalent bonding | Inhibition of enzyme activity | nih.govrsc.org |

| Receptors | Hydrogen bonding, hydrophobic interactions | Modulation of receptor function | nih.gov |

| Proteins | π-π stacking, hydrogen bonding | Alteration of protein structure and function | nih.gov |

| Nucleic Acids | Intercalation, electrostatic interactions | Potential for anticancer activity | nih.gov |

Applications in Catalysis and Materials Science Research

5-Bromo-1H-imidazole-4-carbaldehyde as a Ligand in Catalytic Systems

The imidazole (B134444) moiety is a cornerstone in coordination chemistry, frequently employed in the design of ligands for transition metal catalysts. The nitrogen atoms of the imidazole ring can effectively coordinate with metal ions, and the additional functional groups on this compound offer opportunities for creating multidentate ligands that enhance the stability and catalytic activity of the resulting metal complexes.

The generation of enantiomerically pure compounds is a critical objective in medicinal and materials chemistry. Chiral ligands, when complexed with metals, can create an asymmetric environment that directs the stereochemical outcome of a reaction. While direct applications of this compound in established asymmetric catalytic systems are still an emerging area of research, its structure provides a versatile platform for the synthesis of new chiral ligands.

The aldehyde functionality is particularly useful for this purpose. Through condensation reactions with chiral amines or amino alcohols, it can be readily converted into chiral imines or subsequently reduced to chiral amines. These new stereocenters, along with the coordinating imidazole nitrogen, can form potent bidentate or tridentate chiral ligands. For instance, ligands derived from the condensation of imidazole-2-carbaldehyde with amino amides have been successfully used to prepare chiral imidazolidin-4-one derivatives. beilstein-archives.org Copper(II) complexes of similar chiral ligands based on 2-(pyridin-2-yl)imidazolidin-4-one have proven to be efficient enantioselective catalysts in asymmetric Henry reactions, achieving high enantiomeric excesses (up to 97% ee). nih.gov This demonstrates the potential of imidazole-aldehyde precursors for creating catalysts capable of high stereocontrol. The development of such "proline-type" ligands from accessible imidazole aldehydes is a key strategy in expanding the toolbox for asymmetric catalysis. beilstein-archives.org

Table 1: Examples of Asymmetric Reactions Catalyzed by Imidazole-Derived Copper(II) Complexes

| Aldehyde Substrate | Catalyst Configuration | Enantiomeric Excess (ee) | Reaction Type |

|---|---|---|---|

| 4-Nitrobenzaldehyde | cis-ligand complex | 97% (S) | Henry Reaction |

| 2-Chlorobenzaldehyde | trans-ligand complex | 96% (R) | Henry Reaction |

| 4-Tolualdehyde | Proline-type ligand | 91% | Aldol Reaction |

This table is illustrative of the catalytic performance of systems derived from imidazole-based chiral ligands, indicating the potential for ligands synthesized from this compound.

The imidazole ring system is a fundamental component in a wide array of catalysts due to its ability to act as a versatile acid-base catalyst and a coordinating ligand for transition metals. smolecule.com Transition metal complexes containing imidazole-based ligands are instrumental in numerous organic transformations. Metals such as ruthenium, iron, copper, and zinc, when coordinated with imidazole derivatives, can catalyze reactions ranging from C-H functionalization to cross-coupling and cyclization reactions. beilstein-journals.orgbohrium.com

This compound serves as a precursor for more elaborate ligands. The aldehyde group can be transformed into other coordinating moieties (e.g., oximes, hydrazones, or alcohols), allowing for the creation of bidentate [N,N] or [N,O] ligands. Furthermore, the bromine atom can be replaced through cross-coupling reactions like the Suzuki or Sonogashira coupling, enabling the attachment of other coordinating groups. This synthetic flexibility allows for the rational design of ligands with tailored electronic and steric properties, which in turn fine-tunes the catalytic activity of the corresponding metal complex. For example, iron complexes with N-heterocyclic carbene (NHC) ligands derived from related heterocycles like triazoles have shown high activity in catalytic transformations. nih.gov The ability to modify the ligand framework derived from this compound is crucial for optimizing catalyst performance for specific reactions.

Role as a Building Block in Heterocyclic Compound Synthesis

This compound is a highly valuable intermediate in organic synthesis, primarily due to its dual reactivity. smolecule.com The aldehyde group and the bromo substituent provide two distinct reaction sites for building more complex molecular architectures, particularly diverse heterocyclic systems. Imidazole derivatives are foundational in medicinal chemistry and are integral to many biologically active molecules. chemicalbook.com

The aldehyde group readily participates in condensation reactions with various nucleophiles. For example, reaction with amines yields Schiff bases, which are key intermediates in pharmaceutical synthesis. smolecule.com It can also undergo Wittig-type reactions or Knoevenagel condensations to form carbon-carbon double bonds, extending the molecular framework.

Simultaneously, the bromine atom at the 5-position acts as a leaving group in nucleophilic aromatic substitution or serves as a handle for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, including aryl, alkyl, and alkynyl groups, onto the imidazole core. This bifunctionality makes it a key starting material for creating polysubstituted imidazoles and fused heterocyclic systems, which are scaffolds of significant interest in drug discovery and materials science. smolecule.comfrontiersin.org

Development of Advanced Functional Materials

The electronic properties and rigid structure of the imidazole ring make it an attractive component for advanced functional materials. By chemically modifying this compound, researchers can develop novel materials for applications in sensing and optoelectronics.

Colorimetric chemosensors are molecules designed to change color upon binding to a specific analyte. They typically consist of a receptor unit, which selectively binds the target, and a signaling unit, which produces the optical response. The aldehyde group of this compound is an excellent starting point for creating the receptor part of a sensor.

By reacting the aldehyde with specific amines or hydrazines, Schiff base derivatives can be synthesized. The imine nitrogen and other nearby heteroatoms can form a binding pocket for metal ions or anions. Upon coordination of an analyte, the electronic structure of the conjugated system is perturbed, leading to a shift in its absorption spectrum and a visible color change. Imidazole-based luminogens have been successfully employed in the design of fluorescent sensors, for example, in the detection of picric acid. rsc.org The synthetic accessibility of derivatives from this compound makes it a promising platform for developing new, selective colorimetric chemosensors for environmental and biological monitoring.

Donor-π-acceptor (D-π-A) dyes are a class of organic molecules with significant applications in optoelectronic devices such as dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs). These molecules are characterized by an electron-donating group (D) and an electron-accepting group (A) connected by a π-conjugated bridge. This architecture facilitates intramolecular charge transfer (ICT) upon photoexcitation, a key process for their function.

The imidazole ring is electron-rich and can serve as an effective electron donor. Research has shown that dyes based on a 1,4,5-triphenyl-1H-imidazole donor exhibit large Stokes shifts and solvatochromic properties, which are desirable for optoelectronic applications. semanticscholar.org this compound provides a strategic starting point for synthesizing novel D-π-A dyes.

The synthesis strategy could involve:

Utilizing the imidazole ring as the donor (D).

Transforming the aldehyde group into a π-bridge through reactions like Knoevenagel or Horner-Wadsworth-Emmons condensation with a suitable partner that links to the acceptor.

Replacing the bromine atom with an acceptor group (A) via cross-coupling chemistry.

This modular approach allows for the systematic tuning of the dye's optical and electronic properties by varying the π-bridge and the acceptor strength, making this compound a versatile building block for the next generation of organic optoelectronic materials. semanticscholar.org

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1H-imidazole-2-carbaldehyde |

| 2-(pyridin-2-yl)imidazolidin-4-one |

| 1,4,5-triphenyl-1H-imidazole |

Formation of Chiral Metal Complexes with Specific Properties

The functional versatility of this compound extends into the realm of coordination chemistry, where it serves as a foundational precursor for the synthesis of chiral metal complexes. These complexes are of significant interest in catalysis and materials science due to their potential to mediate asymmetric transformations and exhibit unique physicochemical properties. The formation of such complexes typically involves a two-step process: the synthesis of a chiral Schiff base ligand followed by its coordination to a metal center.

The aldehyde functional group of this compound is reactive towards primary amines, enabling the formation of Schiff bases (imines) through a condensation reaction. smolecule.com When a chiral amine is used in this reaction, the resulting Schiff base ligand is also chiral. This chirality is then transferred to the metal complex upon coordination. The imidazole nitrogen and the imine nitrogen of the Schiff base ligand act as donor atoms, chelating to a metal ion to form a stable chiral metal complex.

While specific research on chiral metal complexes derived directly from this compound is not extensively documented, the principles of their formation and potential applications can be inferred from studies on structurally similar compounds. For instance, research on other imidazole-4-carbaldehydes has demonstrated their successful use in creating chiral ligands for asymmetric catalysis.

Catalytic Applications in Asymmetric Synthesis

Chiral metal complexes derived from imidazole-based Schiff bases are particularly valued for their catalytic activity in asymmetric synthesis, where the goal is to produce a specific enantiomer of a chiral product. The chiral environment created by the ligand around the metal center can effectively control the stereochemical outcome of a reaction.

One notable example involves the use of chiral tridentate ligands synthesized from 2-phenylimidazole-4-carbaldehyde and chiral amines. upce.cz These ligands, when complexed with copper(II), have been shown to catalyze the Henry reaction (nitroaldol reaction) with a notable degree of enantioselectivity. upce.cz The study highlighted that ligands incorporating two imidazole rings led to faster reaction times and a reversal of enantioselectivity compared to other chiral amines. upce.cz This suggests that the imidazole moiety plays a crucial role in the catalytic cycle and the stereodifferentiation process.

Based on these findings, it is plausible that chiral Schiff base complexes of this compound could also serve as effective catalysts in various asymmetric transformations. The electronic properties imparted by the bromo substituent on the imidazole ring could potentially modulate the catalytic activity and selectivity of the metal center.

Table 1: Potential Asymmetric Catalytic Reactions for Chiral Metal Complexes of this compound

| Reaction Type | Potential Metal Ion | Substrates | Product Type |

|---|---|---|---|

| Henry Reaction | Copper(II) | Aldehydes, Nitroalkanes | Chiral Nitroalcohols |

| Asymmetric Hydrogenation | Iridium(III), Rhodium(I) | Prochiral Olefins, Ketones | Chiral Alkanes, Alcohols |

| Asymmetric Alkylation | Palladium(II), Nickel(II) | Enolates, Allylic Substrates | Chiral Carbon-Carbon Bonds |

| Asymmetric Epoxidation | Manganese(III), Titanium(IV) | Alkenes | Chiral Epoxides |

Properties in Materials Science Research

Beyond catalysis, chiral metal complexes are gaining attention in materials science for their potential applications in areas such as molecular magnetism, nonlinear optics, and chiroptical materials. The specific arrangement of chiral ligands around a metal ion can lead to materials with unique magnetic and optical properties.

The incorporation of a heavy atom like bromine in this compound could influence the photophysical properties of its corresponding metal complexes. For instance, heavy atoms are known to enhance spin-orbit coupling, which can facilitate intersystem crossing and potentially lead to phosphorescence. This could be exploited in the design of chiral luminescent materials and sensors.

Furthermore, the ability of imidazole-containing ligands to form extended networks through hydrogen bonding or coordination polymers opens up possibilities for creating chiral metal-organic frameworks (MOFs). These materials could find applications in enantioselective separations, heterogeneous asymmetric catalysis, and sensing.

Table 2: Potential Properties and Applications in Materials Science

| Property | Potential Application | Influencing Factors |

|---|---|---|

| Chirality | Enantioselective Separation, Chiral Recognition | Choice of Chiral Amine, Metal Coordination Geometry |

| Luminescence/Phosphorescence | Chiral Sensors, Optical Devices | Metal Ion, Bromo Substituent, Ligand Conjugation |

| Molecular Magnetism | Information Storage, Spintronics | Metal Ion (e.g., Mn, Fe, Co), Intermolecular Interactions |

| Nonlinear Optics | Optical Switching, Frequency Doubling | Molecular Symmetry, Electronic Structure |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become a cornerstone in the theoretical investigation of imidazole-based compounds. These methods allow for the detailed exploration of electronic structure, reactivity, and the energetic landscapes of chemical reactions. While specific DFT studies on 5-Bromo-1H-imidazole-4-carbaldehyde are not extensively documented in publicly available literature, the principles and applications can be understood from studies on analogous imidazole (B134444) derivatives.

Reaction Path Prediction and Mechanistic Elucidation

DFT calculations are instrumental in predicting the most likely pathways for chemical reactions and elucidating their mechanisms. For imidazole derivatives, this includes studying electrophilic and nucleophilic substitution reactions, as well as more complex transformations. For instance, in the study of imidazole's role as a corrosion inhibitor on an iron surface, DFT calculations have been used to explore the dissociation pathways of C-H and N-H bonds. These studies revealed that C-H bond dissociation has a lower activation barrier compared to N-H cleavage, suggesting a preference for this pathway. gdut.edu.cn Such insights are crucial for understanding how the molecule interacts with its environment at a fundamental level.

In a broader context, DFT has been employed to investigate the mechanisms of various reactions involving imidazole derivatives. For example, the synthesis of trisubstituted imidazoles has been studied, with DFT helping to understand the role of catalysts and the stability of reaction intermediates. bohrium.com These computational approaches can map out the entire potential energy surface of a reaction, identifying transition states and intermediates, which are often difficult to characterize experimentally.

Calculation of Activation Energies for Chemical Transformations

A key application of DFT is the calculation of activation energies, which are critical for predicting reaction rates. By determining the energy of the transition state relative to the reactants, chemists can gauge the feasibility of a chemical transformation. While specific activation energy data for reactions involving this compound is scarce, studies on related systems demonstrate the utility of this approach.

For example, in the study of the Banert cascade reaction for triazole formation, DFT calculations at the B3LYP/6-31G(d,p) level of theory were used to determine the energy barriers for different reaction pathways. These calculations showed that an SN2 displacement is kinetically favored over an SN2'-type attack, providing a quantitative basis for the observed reactivity. The calculated activation energies were found to be consistent with experimental data, highlighting the predictive power of these computational methods.

Table 1: Representative DFT-Calculated Activation Energies for Reactions of Imidazole Derivatives

| Reaction Type | Reactants | DFT Functional/Basis Set | Calculated Activation Energy (kcal/mol) | Reference |

| C-H Dissociation on Fe(100) | Imidazole | Not Specified | 10.6 (0.46 eV) | gdut.edu.cn |

| Banert Cascade Reaction | Propargylic Azides | B3LYP/6-31G(d,p) | Varies with substituent |

Note: The data in this table is illustrative and based on studies of related imidazole compounds, not this compound specifically.

Modeling of Solvent Effects on Reactivity and Selectivity

The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. Computational models can simulate these solvent effects, providing insights that are crucial for optimizing reaction conditions. Both implicit and explicit solvent models are used in conjunction with DFT calculations to account for the influence of the solvent environment. springernature.com

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which simplifies the calculation while still capturing bulk solvent effects. Explicit solvent models, on the other hand, involve including a number of solvent molecules in the quantum mechanical calculation, offering a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding.

Studies on the synthesis of imidazole derivatives have shown that solvent polarity can significantly affect reaction yields. nih.gov For example, in the synthesis of N-acyl saccharin (B28170) from aldehydes, the choice of solvent was found to be critical, with ethyl acetate (B1210297) providing a high yield, while solvents like THF and toluene (B28343) resulted in lower yields. acs.org The presence of water was also found to negatively impact the reaction. acs.org Computational modeling can help to rationalize these experimental observations by quantifying the stabilization of reactants, transition states, and products in different solvents.

Regioselectivity Analysis using Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding and predicting the regioselectivity of chemical reactions. wikipedia.org By examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants, it is possible to predict which sites are most likely to be involved in a chemical reaction. pku.edu.cnacs.org

In the context of substituted imidazoles, FMO theory can be used to predict the most likely sites for electrophilic or nucleophilic attack. For an electrophilic attack, the reaction is expected to occur at the atom with the largest coefficient in the HOMO. Conversely, for a nucleophilic attack, the reaction is favored at the atom with the largest coefficient in the LUMO.

For this compound, the bromine atom and the aldehyde group are electron-withdrawing, which would influence the electron density distribution in the imidazole ring and thus the energies and shapes of the frontier orbitals. A qualitative FMO analysis would suggest that the nucleophilicity of the imidazole ring is reduced, while the electrophilicity of the carbaldehyde carbon is enhanced. DFT calculations can provide a quantitative picture of the HOMO and LUMO, allowing for a more precise prediction of regioselectivity in various reactions.

Table 2: Conceptual Application of FMO Theory to this compound

| Orbital | Predicted Location of Highest Density | Implication for Reactivity |

| HOMO | Likely on the imidazole ring, influenced by the bromine and aldehyde substituents. | Site of potential electrophilic attack. |

| LUMO | Likely localized on the carbaldehyde group and the C4-C5 bond. | Site of potential nucleophilic attack. |

Note: This table represents a qualitative prediction based on general principles of FMO theory and the known electronic effects of the substituents.

Molecular Modeling and Simulation Techniques

Beyond quantum chemical calculations, molecular modeling and simulation techniques, such as molecular docking and molecular dynamics, are employed to study the interactions of small molecules with biological macromolecules. These methods are particularly relevant for drug discovery and development.

Ligand-Protein Docking and Dynamics Simulations for Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. arabjchem.org This method is widely used in drug design to screen virtual libraries of compounds and to understand the structural basis of ligand-protein interactions. researchgate.net For imidazole derivatives, which are known to exhibit a wide range of biological activities, molecular docking can provide valuable insights into their mechanism of action. nih.govmdpi.comnih.gov

Molecular dynamics (MD) simulations can then be used to study the dynamic behavior of the ligand-protein complex over time. nih.govnih.gov MD simulations provide a more realistic picture of the binding event, allowing for the assessment of the stability of the complex and the conformational changes that may occur upon ligand binding.

Table 3: Representative Molecular Docking Results for Imidazole Derivatives

| Target Protein | Imidazole Derivative | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| Cyclooxygenase-2 (COX-2) | N-[(3-benzyl-2-methylsulfonylimidazol-4-yl)methyl]-4-methoxyaniline | -162.014 (Binding Free Energy) | Not specified | nih.gov |

| SARS-CoV-2 Main Protease | Imidazolyl–methanone C10 | -8.3 | HIS A:41, CYS A:145 | mdpi.com |

| C. albicans Sterol 14α-demethylase (CYP51) | Compound 6g | Not specified | Not specified | nih.gov |

Note: The data in this table is illustrative and based on studies of related imidazole compounds, not this compound specifically.

Prediction of Enzyme Binding Mechanisms

Understanding how a molecule like this compound binds to an enzyme is fundamental for drug design and development. Computational simulations are a key approach to gaining deep insights into enzymatic catalysis. nih.gov These methods predict the binding affinity and the specific interactions that stabilize the ligand-enzyme complex.

Two prominent models describe the mechanism of ligand binding: the induced-fit model and the conformational selection model . nih.govdiva-portal.org

Induced-fit: In this model, the enzyme's active site undergoes a conformational change upon the initial binding of the ligand to better accommodate it. nih.govdiva-portal.org

Conformational Selection: This model posits that an enzyme exists in an equilibrium of multiple conformations, some of which are pre-organized to bind the ligand. The ligand then selectively binds to its preferred conformation, shifting the equilibrium. nih.govdiva-portal.org

Molecular docking is a primary computational technique used to predict the preferred binding orientation of a molecule to a target. nih.gov For imidazole-based compounds, docking studies have been successfully used to predict their role as enzyme inhibitors. For example, docking analyses of imidazole quinoline (B57606) derivatives against the gingipain R protein from Porphyromonas gingivalis helped identify potential drug candidates by showing favorable binding affinities and interactions within the active site. nih.gov Similarly, asymmetric imidazole-4,5-dicarboxamide derivatives were investigated as inhibitors of the SARS-CoV-2 main protease through molecular docking, which clarified the inhibitory mechanism and interactions at the active site. rsc.org

For this compound, its potential as a substrate for enzyme-catalyzed reactions suggests it could be instrumental in forming complex structures necessary for drug design. smolecule.com Computational studies would focus on identifying key interactions between the imidazole ring, the bromine atom, and the aldehyde group with amino acid residues in an enzyme's active site. The nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. nih.gov The aldehyde group is also a potent hydrogen bond acceptor. These interactions are critical for the formation of a stable enzyme-inhibitor complex. nih.gov

Prediction of Molecular Properties and Reactivity Profiles

Computational chemistry provides robust methods for predicting the intrinsic properties and reactivity of molecules. Techniques like Density Functional Theory (DFT) are used to calculate a molecule's electronic structure, which in turn allows for the prediction of its geometry, stability, and reactivity. bohrium.com

Molecular Properties The fundamental properties of this compound have been calculated and are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₄H₃BrN₂O | uni.lusigmaaldrich.com |

| Molecular Weight | 174.98 g/mol | uni.lu |

| Monoisotopic Mass | 173.94289 Da | uni.lu |

| InChIKey | WSKUPAMDYXOQRC-UHFFFAOYSA-N | uni.lusigmaaldrich.com |

| Predicted XlogP | 0.9 | uni.lu |

Reactivity Profiles The reactivity of this compound is governed by the distribution of electrons within the molecule. This can be visualized using several computational tools:

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. Regions with negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-poor and prone to nucleophilic attack. For a similar molecule, 5-Bromo-2-Hydroxybenzaldehyde, DFT calculations showed the most negative regions are located near the electronegative oxygen atom of the aldehyde group. nih.gov A similar profile is expected for this compound, with the aldehyde's oxygen and the imidazole's nitrogen atoms being primary sites for electrophilic interaction. nih.govorientjchem.org

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy gap between the HOMO and LUMO indicates the molecule's chemical stability; a smaller gap suggests higher reactivity. In related imidazole derivatives, the HOMO is often localized around the imidazole ring and other heteroatoms, indicating these are the centers of electron-donating capability. orientjchem.org

Predicted Collision Cross Section (CCS): This property, which can be predicted computationally, relates to the molecule's shape and size in the gas phase. It is a valuable parameter in analytical techniques like ion mobility-mass spectrometry.

Predicted Collision Cross Section (CCS) Values

Click to view data

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 174.95017 | 124.3 |

| [M+Na]⁺ | 196.93211 | 137.9 |

| [M-H]⁻ | 172.93561 | 127.4 |

| [M+NH₄]⁺ | 191.97671 | 146.8 |

| [M+K]⁺ | 212.90605 | 127.3 |

| [M+H-H₂O]⁺ | 156.94015 | 124.3 |

| [M+HCOO]⁻ | 218.94109 | 145.3 |

| [M+CH₃COO]⁻ | 232.95674 | 172.6 |

Data sourced from PubChemLite. uni.lu

These computational predictions are invaluable, guiding further experimental work by highlighting the molecule's likely behavior and interactions, thereby accelerating the process of discovery and development in fields that utilize such specialized chemical compounds.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing granular information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton NMR spectroscopy would be instrumental in confirming the presence and connectivity of the hydrogen atoms in the 5-Bromo-1H-imidazole-4-carbaldehyde molecule. The expected ¹H NMR spectrum would display distinct signals corresponding to the aldehyde proton, the imidazole (B134444) ring proton, and the N-H proton. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of each proton.

The aldehyde proton (-CHO) is expected to appear as a singlet in the downfield region of the spectrum, typically between 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The lone proton on the imidazole ring (at the C2 position) would also likely present as a singlet, with its chemical shift influenced by the aromatic nature of the ring and the presence of the adjacent nitrogen atoms. This signal is anticipated to be in the range of 7.5 to 8.5 ppm. The N-H proton of the imidazole ring is expected to be a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature, but it would likely appear in a downfield region, possibly above 10 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ) in ppm | Multiplicity |

| Aldehyde-H | 9.5 - 10.5 | Singlet (s) |

| Imidazole-H (C2) | 7.5 - 8.5 | Singlet (s) |

| Imidazole-NH | > 10 | Broad Singlet (br s) |

| Note: These are predicted values based on the chemical structure and data from analogous compounds. |

Carbon-13 NMR spectroscopy provides critical information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the aldehyde group is the most deshielded and is expected to have a chemical shift in the range of 180-190 ppm. The two carbon atoms of the imidazole ring are in different electronic environments. The carbon atom bearing the bromine (C5) would be influenced by the halogen's electron-withdrawing and anisotropic effects, while the carbon attached to the aldehyde group (C4) and the carbon at the 2-position (C2) would also exhibit characteristic shifts. The C-Br substituted carbon (C5) is expected to appear around 110-120 ppm, while the other ring carbons (C2 and C4) would likely resonate in the 130-150 ppm region.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ) in ppm |

| Aldehyde (C=O) | 180 - 190 |

| Imidazole (C2) | 135 - 145 |

| Imidazole (C4) | 140 - 150 |

| Imidazole (C5-Br) | 110 - 120 |

| Note: These are predicted values based on the chemical structure and data from analogous compounds. |

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum provides a "fingerprint" of the molecule's functional groups. For this compound, key expected absorption bands would include a strong C=O stretch from the aldehyde group, typically found in the region of 1680-1700 cm⁻¹. The N-H stretching vibration of the imidazole ring would appear as a broad band in the range of 3100-3400 cm⁻¹. The C-H stretch of the imidazole ring and the aldehyde group would be observed around 2800-3100 cm⁻¹. The C=N and C=C stretching vibrations of the imidazole ring are expected in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration would appear at lower frequencies, typically below 700 cm⁻¹.

Table 3: Predicted FT-IR Spectral Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3100 - 3400 | Medium, Broad |

| C-H Stretch (Aromatic/Aldehyde) | 2800 - 3100 | Medium |

| C=O Stretch (Aldehyde) | 1680 - 1700 | Strong |

| C=N and C=C Stretch (Imidazole Ring) | 1400 - 1600 | Medium to Strong |

| C-Br Stretch | < 700 | Medium to Weak |

| Note: These are predicted values based on the chemical structure and data from analogous compounds. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₄H₃BrN₂O), the molecular ion peak [M]⁺ would be expected to show a characteristic isotopic pattern due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This would result in two peaks of nearly equal intensity at m/z values corresponding to the molecular weights calculated with each isotope. The monoisotopic mass is approximately 173.94 g/mol .